

Application Notes and Protocols for Radiprodil Clinical Trials in Neurology

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For Researchers, Scientists, and Drug Development Professionals

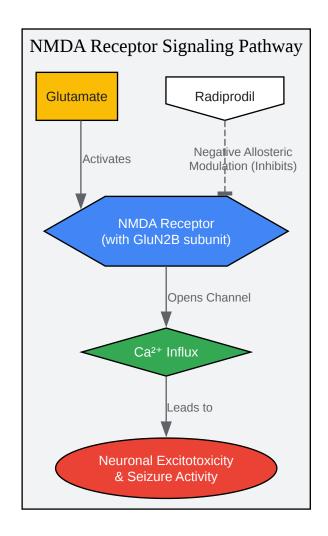
Introduction

Radiprodil (also known as UCB3491) is an investigational drug being evaluated for the treatment of several neurological disorders.[1] It functions as a selective negative allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] By modulating the activity of these receptors, Radiprodil may help control excessive brain activity that can lead to seizures and other neurological symptoms.[1] This document provides detailed application notes and experimental protocols for the design of clinical trials investigating Radiprodil in various neurological conditions, including GRIN-related disorders, Infantile Spasms (IS), Tuberous Sclerosis Complex (TSC), and Focal Cortical Dysplasia (FCD).

Mechanism of Action

Radiprodil selectively binds to an allosteric site on the NMDA receptor complex at the interface between the GluN1 and GluN2B subunits.[2] This binding stabilizes a non-active conformation of the receptor, thereby reducing calcium influx without directly competing with the glutamate binding site. This targeted modulation of GluN2B-containing NMDA receptors is particularly relevant in conditions where their overexpression or gain-of-function mutations are implicated in the pathophysiology.





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Caption: Radiprodil's mechanism of action on the NMDA receptor.

Preclinical Evidence Summary

Preclinical studies have demonstrated the anticonvulsant effects of Radiprodil in various animal models of epilepsy. These studies provide a strong rationale for its clinical development in neurological disorders characterized by seizure activity.

Key Preclinical Findings



Animal Model	Key Findings	Reference
Audiogenic Seizure Model (mice)	Potent, dose-dependent protection against generalized clonic convulsions. ED50 of 2.1 mg/kg.	
Pentylenetetrazole (PTZ)- induced Seizure Model (rats)	Age-dependent anticonvulsant effect, with higher potency in juvenile rats (PN12), consistent with the developmental expression of the GluN2B subunit. At 10 mg/kg, it completely abolished tonic seizures in PN12 rats.	
In Vitro Models of GRIN mutations	Effective antagonist at over 80% of tested human disease-associated GRIN1 and GRIN2B gain-of-function missense variants.	
Knock-in Mouse Model (GluN2B-Ser810Arg)	Blocks synaptic GluN2B receptors in brain slices from a mouse line with a gain-of-function variant associated with early-onset epileptic encephalopathy.	_

Clinical Trial Design and Protocols

Radiprodil is currently being investigated in several clinical trials for various neurological indications. The following sections outline the experimental design and protocols for these trials.

Overall Clinical Development Workflow





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Caption: Radiprodil's clinical development pathway.

Application Note 1: GRIN-Related Neurodevelopmental Disorders Trial Design: The Honeycomb (Phase 1b) and BeeLine (Phase 3) Studies

The clinical development of Radiprodil for GRIN-related neurodevelopmental disorders (GRIN-NDD) with gain-of-function mutations includes the Phase 1b Honeycomb study (NCT05818943) and the planned Phase 3 BeeLine trial.

Honeycomb Study (Phase 1b, Open-Label)

- Objective: To assess the safety, tolerability, pharmacokinetics (PK), and potential efficacy of Radiprodil in children with GRIN-related disorders with a gain-of-function (GoF) genetic variant.
- Patient Population: Children aged 6 months to 12 years with a confirmed GoF mutation in GRIN1, GRIN2A, or GRIN2B genes.
- Key Efficacy Endpoints:
 - Change in countable motor seizure (CMS) frequency from baseline.
 - Clinician and Caregiver Global Impressions of Change (CGI-C and CaGI-C).
 - Aberrant Behavior Checklist Community (ABC-C).



BeeLine Study (Phase 3, Placebo-Controlled)

- Objective: To evaluate the efficacy and safety of Radiprodil on both seizure frequency and non-seizure symptoms in children with GRIN-NDD.
- Patient Population:
 - Randomized Qualifying Seizure (RQS) Cohort: Patients with at least 4 baseline countable motor seizures during a 4-week observation period.
 - Randomized Auxiliary (RA) Cohort: Patients with significant behavioral or other nonseizure symptoms who do not meet the seizure frequency criteria.
- Primary Endpoint: Reduction in seizure frequency for the RQS cohort and a GRIN-specific
 Clinical Global Impression (GRIN-CGI) scale for the RA cohort.

Experimental Protocols

- 1.2.1. Patient Screening and Enrollment
- Inclusion Criteria:
 - Confirmed GoF mutation in a GRIN gene.
 - Age between 6 months and 12 years.
 - For the RQS cohort, a minimum of 4 observable motor seizures during a 4-week prospective observation period.
 - Failure of at least two prior anti-seizure medications (ASMs).
- Exclusion Criteria:
 - Clinically significant unstable medical conditions.
 - Use of other investigational drugs within a specified timeframe.
- 1.2.2. Dosing and Administration



- Formulation: Radiprodil is administered as a liquid suspension at concentrations of 0.25 mg/mL or 2.50 mg/mL.
- Administration: Orally or via gastric/nasogastric tube, twice daily (BID).
- Dosing Schedule:
 - Screening/Observation Period (35 days): Establish baseline seizure frequency and/or behavioral symptoms.
 - Titration Period (approx. 51 days): Radiprodil is initiated at a low dose and slowly uptitrated to the highest tolerated and potentially effective dose.
 - o Maintenance Period (8 weeks): Patients remain on the optimal dose.
 - o Open-Label Extension: Eligible participants may continue to receive Radiprodil.

1.2.3. Pharmacokinetic (PK) Analysis

- Sampling: Blood samples are collected at pre-specified time points during the titration and maintenance periods to assess plasma concentrations of Radiprodil. Microsampling techniques may be utilized to facilitate PK sampling in infants.
- Analysis: Population PK modeling will be used to characterize the PK profile of Radiprodil in the pediatric population.

1.2.4. Efficacy and Safety Assessments



Assessment	Description	Frequency
Seizure Diary	Caregivers record the daily frequency and type of countable motor seizures in an electronic diary.	Daily
GRIN-CGI Scale	A GRIN-specific Clinical Global Impression scale to assess the severity and change of GRIN-NDD symptoms, including communication, motor function, and behavior.	At baseline and specified follow-up visits
ABC-C	The Aberrant Behavior Checklist – Community is used to evaluate behavioral problems.	At baseline and specified follow-up visits
Adverse Event (AE) Monitoring	All AEs are recorded and assessed for severity and relationship to the study drug.	Throughout the study
Laboratory Tests	Standard hematology, clinical chemistry, and urinalysis.	At screening and specified follow-up visits
Electrocardiograms (ECGs)	To monitor for any cardiac effects.	At screening and specified follow-up visits

Application Note 2: Infantile Spasms (IS), Tuberous Sclerosis Complex (TSC), and Focal Cortical Dysplasia (FCD)

Trial Design: The Astroscape Study (Phase 1b/2a)

The Astroscape trial (NCT06392009) is an ongoing, open-label Phase 1b/2a clinical trial assessing the safety, tolerability, pharmacokinetics, and potential efficacy of Radiprodil in patients with TSC or FCD Type II.



- Objective: To evaluate the safety and potential efficacy of Radiprodil in reducing seizures and improving non-seizure symptoms in patients with TSC or FCD Type II.
- Patient Population: Approximately 30 patients with a diagnosis of TSC or FCD Type II who
 have seizures not adequately controlled by standard of care therapies.
- Rationale: Enhanced GluN2B NMDA receptor expression has been observed in brain tissues from TSC and FCD lesions, suggesting that Radiprodil may be beneficial in these conditions.

Experimental Protocols

2.2.1. Patient Selection

- Inclusion Criteria:
 - Confirmed diagnosis of TSC or FCD Type II.
 - Drug-resistant epilepsy, defined as failure to achieve seizure freedom with at least two appropriate ASMs.
 - Stable regimen of concomitant ASMs for a specified period before enrollment.
- Exclusion Criteria:
 - Progressive neurological disease other than TSC or FCD.
 - Prior resective epilepsy surgery within a specified timeframe.

2.2.2. Dosing and Administration

The dosing and administration protocol is expected to be similar to that of the GRIN-NDD trials, involving a titration period to an individually optimized dose followed by a maintenance period.

2.2.3. Efficacy and Safety Outcome Measures



Assessment	Description
Primary Endpoint	Safety and tolerability of Radiprodil.
Secondary Endpoints	* Percentage change in seizure frequency from baseline.
* Responder rate (proportion of patients with a ≥50% reduction in seizure frequency).	
* Change in non-seizure symptoms (e.g., behavior, cognition) assessed using standardized scales.	
* Pharmacokinetic parameters of Radiprodil.	_

Preclinical Protocol Example: Pentylenetetrazole (PTZ)-Induced Seizure Model in Juvenile Rats

This protocol is designed to assess the anticonvulsant activity of Radiprodil in a model of generalized seizures in young animals, reflecting the pediatric target population.

- 1. Animals: Male Wistar rat pups at postnatal day 12 (PN12).
- 2. Materials:
- Radiprodil solution
- Vehicle control (e.g., saline)
- Pentylenetetrazole (PTZ) solution (e.g., 60 mg/kg in saline)
- Syringes and needles for intraperitoneal (IP) injection.
- Observation chambers.
- · Video recording equipment.
- 3. Procedure:

Methodological & Application



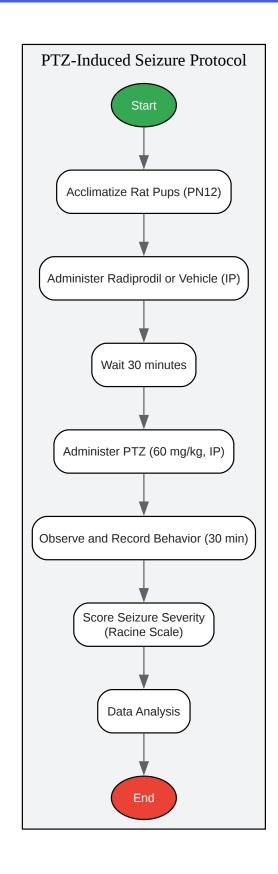


- Acclimatize the rat pups to the testing room for at least 1 hour before the experiment.
- Administer Radiprodil or vehicle control via IP injection at various doses (e.g., 1, 3, 10 mg/kg).
- After a pre-determined pretreatment time (e.g., 30 minutes), administer PTZ (60 mg/kg, IP) to induce seizures.
- Immediately place each animal in an individual observation chamber and record its behavior for 30 minutes.
- Score the seizure severity using a standardized scale (e.g., Racine scale).
- Measure the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.

4. Data Analysis:

- Compare the seizure scores and latencies between the Radiprodil-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis test).
- Calculate the ED50 value for protection against generalized tonic-clonic seizures.





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Caption: Workflow for the PTZ-induced seizure model.



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